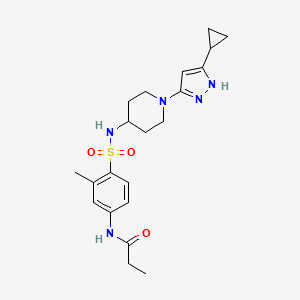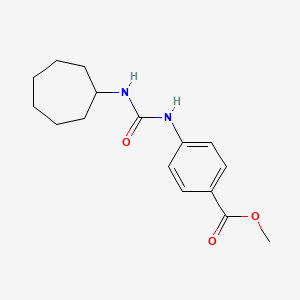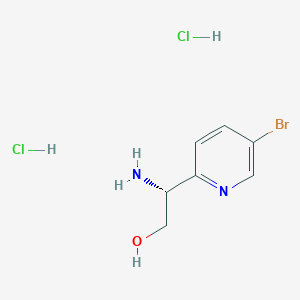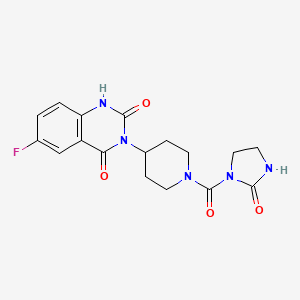![molecular formula C20H16F2N4OS B2508330 2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-17-6](/img/structure/B2508330.png)
2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms. This type of compound is often found in pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole ring and the introduction of the fluorophenyl groups. A similar compound, 2-(4-fluorophenyl)thiophene, has been synthesized via a palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl groups and the thiazolo[3,2-b][1,2,4]triazole ring would likely have a significant impact on its shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiazolo[3,2-b][1,2,4]triazole ring and the fluorophenyl groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl groups and the thiazolo[3,2-b][1,2,4]triazole ring could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Chemical Formula: C12H8FN3O2S\text{Chemical Formula: } C_{12}H_8FN_3O_2S Chemical Formula: C12H8FN3O2S
Molecular Weight: 277.28 g/mol\text{Molecular Weight: } 277.28 \, \text{g/mol} Molecular Weight: 277.28g/mol
CAS Number: 1437434−98−4\text{CAS Number: } 1437434-98-4 CAS Number: 1437434−98−4
Anticancer Properties
This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
Studies suggest that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs. Researchers have investigated its impact on cytokine production, NF-κB signaling, and COX-2 expression .
Antimicrobial Potential
The thiazolo-triazole scaffold in this compound has attracted interest for its antimicrobial activity. It has been evaluated against bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are exploring its potential as an alternative to existing antibiotics .
Neuroprotective Effects
Preclinical studies indicate that this compound may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations are ongoing to validate its neuroprotective mechanisms and assess its therapeutic relevance in neurodegenerative diseases .
Antiviral Applications
Researchers have investigated the antiviral potential of this compound against certain viruses. Preliminary data suggest activity against specific viral strains, but further studies are necessary to determine its efficacy and safety profiles .
Chemical Biology and Drug Design
Given its unique structure, this compound serves as an interesting scaffold for chemical biology and drug design. Medicinal chemists explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties. Rational design efforts aim to optimize its therapeutic potential .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXPJDFORXJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)



![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)



![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)